

In-depth Technical Guide: Sp-8-pCPT-PET-cGMPS

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Compound of Interest

Compound Name: *Sp-8-pCPT-PET-cGMPS*

Cat. No.: *B15542782*

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For Researchers, Scientists, and Drug Development Professionals

Core Subject: Sp-8-pCPT-PET-cGMPS

This technical guide provides a comprehensive overview of 8-(4-Chlorophenylthio)- β -phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (**Sp-8-pCPT-PET-cGMPS**), a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG). This document details its molecular characteristics, its critical role in the nitric oxide (NO) signaling pathway, and its application in research, particularly in the field of stem cell differentiation.

Molecular Profile

Sp-8-pCPT-PET-cGMPS is a structurally modified analog of cyclic guanosine monophosphate (cGMP) designed for enhanced cell permeability and resistance to phosphodiesterases (PDEs). These properties make it a valuable tool for studying cGMP-mediated signaling pathways in intact cells and tissues.

Quantitative Data Summary

The key quantitative data for **Sp-8-pCPT-PET-cGMPS** and related compounds are summarized in the tables below for easy comparison.

Parameter	Value	Reference
Molecular Formula	C ₂₄ H ₁₉ ClN ₅ O ₆ PS ₂	[1][2][3]
Molecular Weight	603.99 g/mol	[2][3]
CAS Number	1262749-63-2	[1][2][3]
Form	Sodium Salt also available (C ₂₄ H ₁₈ ClN ₅ O ₆ PS ₂ · Na, MW: 626.0 g/mol)	[4]

Table 1: Physicochemical Properties of **Sp-8-pCPT-PET-cGMPS**.

Compound	Target	Action	K _i Value (μM)	Reference
(Rp)-8-pCPT-cGMPS	cGMP-dependent protein kinase	Inhibitor	0.5	[5]
Rp-8-Br-PET-cGMPS	PKG-I	Inhibitor	-	[6]
Rp-8-pCPT-cGMPS	Pan-PKG	Inhibitor	-	[6]
8-Br-cGMP	PKG-I	Activator	-	[7]

Table 2: Comparative Data for Related cGMP Analogs. Note: Specific EC₅₀ or K_a values for **Sp-8-pCPT-PET-cGMPS** are not readily available in the reviewed literature; however, its primary function is consistently reported as a PKG-I activator.

Signaling Pathway

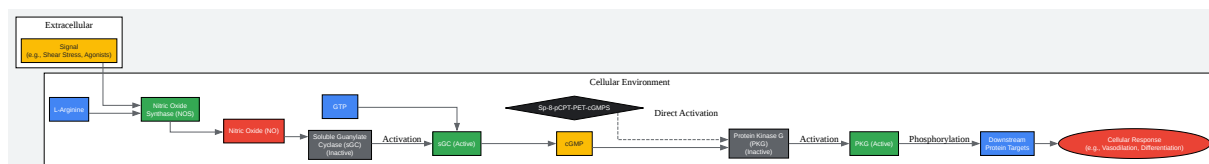
Sp-8-pCPT-PET-cGMPS is a key tool for investigating the NO/sGC/cGMP/PKG signaling pathway. This pathway is crucial in a multitude of physiological processes, including vasodilation, neurotransmission, and cell differentiation.

The NO/sGC/cGMP/PKG Signaling Cascade

The signaling cascade is initiated by the production of nitric oxide (NO), a gaseous signaling molecule.

- **NO Synthesis:** NO is synthesized from L-arginine by nitric oxide synthase (NOS).
- **sGC Activation:** NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
- **cGMP Production:** Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
- **PKG Activation:** cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase (PKG).
- **Downstream Effects:** Activated PKG phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Sp-8-pCPT-PET-cGMPS directly activates PKG, bypassing the need for NO and sGC activation, thus allowing for the specific investigation of PKG-downstream events.



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NO/sGC/cGMP/PKG Signaling Pathway

Experimental Protocols

Sp-8-pCPT-PET-cGMPS is particularly useful in studies of cardiac differentiation from stem cells, where the activation of the PKG-I signaling pathway is a key step.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)

General Protocol for Induction of Cardiac Differentiation

The following is a generalized protocol for using **Sp-8-pCPT-PET-cGMPS** in the context of inducing cardiac differentiation in pluripotent stem cells. Researchers should optimize concentrations and timing for their specific cell lines and experimental conditions.

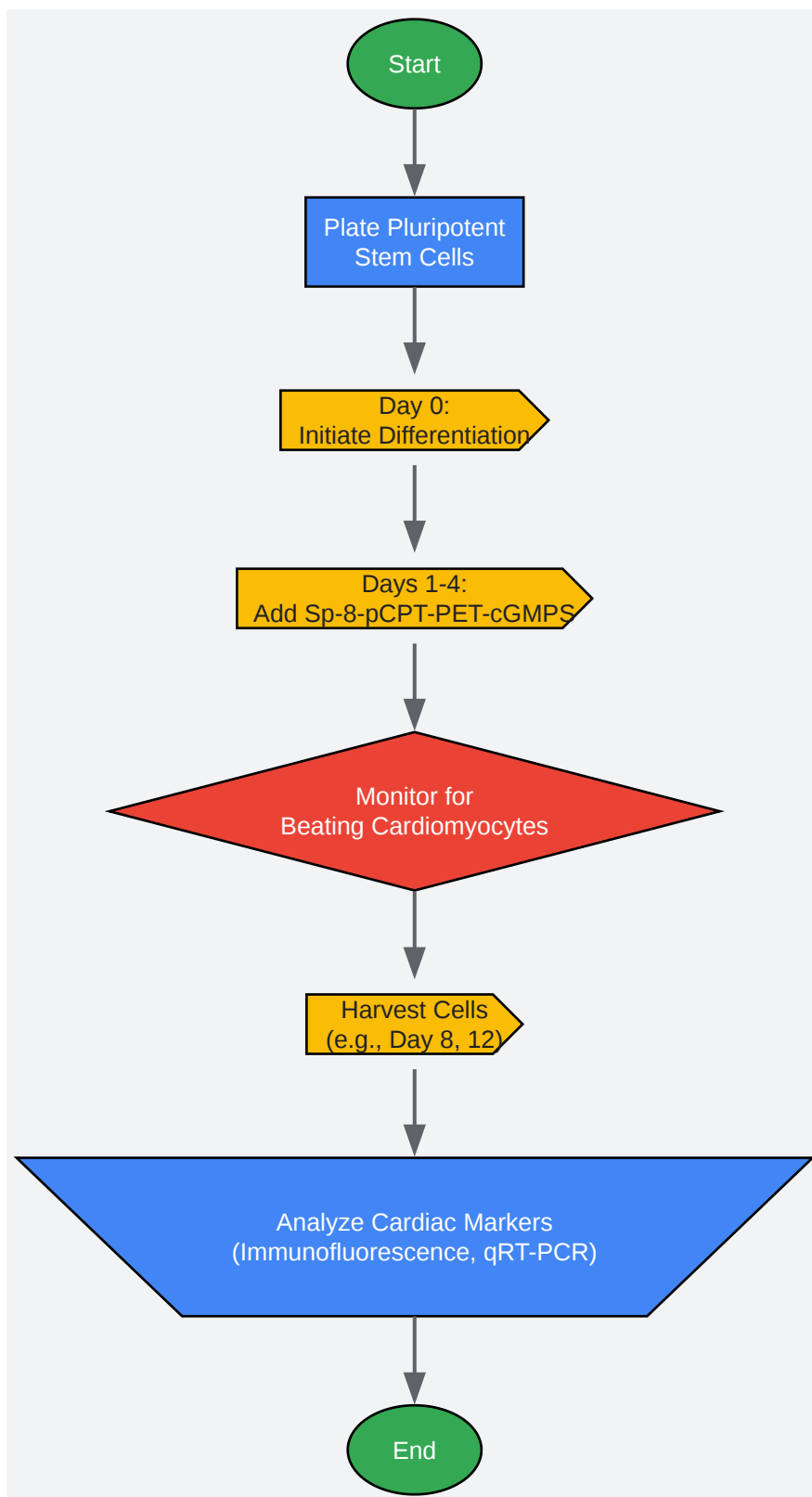
Materials:

- Pluripotent stem cells (e.g., mouse embryonic stem cells)
- Standard cell culture reagents and media
- **Sp-8-pCPT-PET-cGMPS** (stock solution typically prepared in DMSO or water)
- Differentiation-inducing factors (e.g., cardiogenol C)
- Appropriate assay reagents for detecting cardiac markers (e.g., antibodies for immunofluorescence, primers for qRT-PCR)

Methodology:

- **Cell Seeding:** Plate pluripotent stem cells at an appropriate density for differentiation induction.
- **Initiation of Differentiation:** On day 0, replace the maintenance medium with a differentiation medium containing the primary inducing factor (e.g., cardiogenol C).
- **PKG Activation:** From day 1 to day 4 of differentiation, supplement the differentiation medium with **Sp-8-pCPT-PET-cGMPS**. A typical starting concentration range is 1-10 μM .
- **Medium Changes:** Perform regular medium changes as required for the specific differentiation protocol.

- **Monitoring Differentiation:** Monitor the cells for morphological changes indicative of cardiomyocyte formation (e.g., spontaneous beating).
- **Analysis of Cardiac Markers:** At various time points (e.g., day 8, day 12), harvest the cells to analyze the expression of cardiac-specific markers such as α -actinin, cardiac troponin T (cTnT), and NKX2.5 using techniques like immunofluorescence, flow cytometry, or qRT-PCR.



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